REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:16][CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CC(N(C)C)=O>[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([NH:16][CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
861 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
503 mg
|
Type
|
reactant
|
Smiles
|
NC1CCN(CC1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting yellow solution stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
washing with methanol (50 mL)
|
Type
|
WASH
|
Details
|
eluting with 7 N methanolic ammonia (50 mL)
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, 1.47 g
|
Type
|
CUSTOM
|
Details
|
This was purified by flash silica chromatography (Companion, 40 g, 0-5% ammonia in methanol/DCM)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC2CCN(CC2)C)C=C(C(=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4 mmol | |
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |